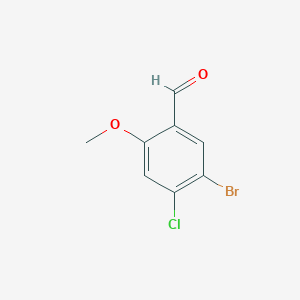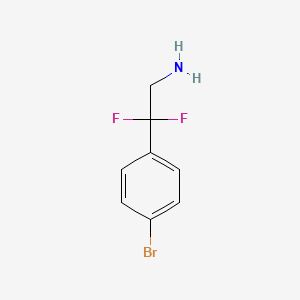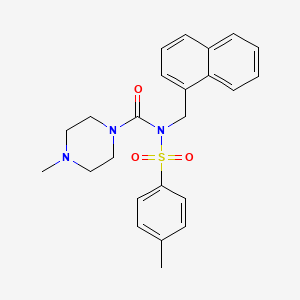
5-Bromo-4-chloro-2-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-2-methoxybenzaldehyde is an organic compound with the molecular formula BrC6H3(OCH3)CHO . It has a molecular weight of 249.49 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrClO2/c1-12-8-3-7 (10)6 (9)2-5 (8)4-11/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Transformations of Halogenated Aromatic Aldehydes
Research conducted by Neilson et al. (1988) explored the anaerobic bacterial transformation of halogenated aromatic aldehydes, including compounds structurally related to 5-Bromo-4-chloro-2-methoxybenzaldehyde. This study found that such compounds undergo oxidation and reduction, leading to the synthesis of carboxylic acids and partially reduced hydroxymethyl groups. This transformation is significant for understanding the environmental fate of halogenated compounds Neilson, Allard, Hynning, & Remberger, 1988.
Preconcentration of Trace Metals
Fathi and Yaftian (2009) demonstrated the use of a Schiff base ionophore, synthesized from a compound structurally similar to this compound, for the preconcentration of copper(II) ions from water samples. This application is crucial for environmental monitoring and the analysis of trace metals in various samples Fathi & Yaftian, 2009.
Antioxidant Activity of Chalcone Derivatives
The synthesis of chalcone derivatives from halogenated vanillin, related to this compound, and their antioxidant activities were explored by Rijal et al. (2022). This study indicates the potential of these compounds for use in developing antioxidant agents Rijal, Haryadi, & Anwar, 2022.
Novel Liquid Crystalline and Fire Retardant Molecules
Jamain, Khairuddean, and Tay (2020) synthesized novel compounds based on a cyclotriphosphazene core containing Schiff base and amide linking units, utilizing derivatives of 4-hydroxybenzaldehyde, akin to this compound. These compounds exhibit liquid crystalline and fire retardant properties, highlighting their potential for advanced material applications Jamain, Khairuddean, & Tay, 2020.
Spectroscopic and Structural Studies
Balachandran, Santhi, and Karpagam (2013) conducted spectroscopic (FT-IR and FT-Raman) studies on 5-Bromo-2-methoxybenzaldehyde, which is closely related to the compound . Their research provides insight into the electronic properties, chemical reactivity, and thermodynamic functions of such compounds, useful for various chemical synthesis and material science applications Balachandran, Santhi, & Karpagam, 2013.
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-chloro-2-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLIHOCGSLJTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R,4R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid](/img/structure/B2641463.png)
![1-(4-tert-butylbenzoyl)-4-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2641464.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide](/img/structure/B2641466.png)
![3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2641467.png)
![2-(2,6-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2641468.png)
![1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2641470.png)


![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2641478.png)

![N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2641482.png)
![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2641483.png)

